![molecular formula C21H17N3O3S B4445896 N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445896.png)
N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing ETPOTP. One common approach involves cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks (such as α-bromo ketones, chloroacetic acid, and terminal alkynes). Singh et al. developed an efficient procedure for synthesizing thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .
8.
Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives, including those with 2-substituted moieties, have demonstrated high antitumor activity . Researchers have explored their potential as anticancer agents due to their structural similarity to purines. These compounds may serve as scaffolds for designing novel medicines targeting cancer cells.
Antibacterial Properties
Studies have revealed that thiazolo[3,2-a]pyrimidines exhibit antibacterial effects. Their unique chemical structure makes them promising candidates for developing new antibacterial drugs . Investigating their mechanisms of action and optimizing their activity against specific bacterial strains could lead to valuable therapeutic options.
Anti-Inflammatory Effects
Thiazolo[3,2-a]pyrimidine derivatives have also shown anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders . Further research is needed to explore their full potential in this area.
Antimalarial Applications
While not explicitly mentioned for AKOS000455352, other thiazolo[3,2-a]pyrimidines have been investigated as potential antimalarials . Their unique ring system and reactivity toward electrophilic reagents make them interesting candidates for combating malaria parasites.
HIV Reverse Transcriptase Inhibition
Some thiazolo[3,2-a]pyrimidines have been explored as inhibitors of HIV reverse transcriptase . Understanding their interactions with viral enzymes and optimizing their activity could contribute to antiretroviral drug development.
Serotonin Receptor Antagonism
Certain thiazolo[3,2-a]pyrimidines act as antagonists of the 5-HT2 serotonin receptor, potentially relevant for treating depression . Investigating their binding affinity and selectivity could lead to novel antidepressant therapies.
Future Directions
properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-2-27-18-11-7-6-10-16(18)23-19(25)15-12-22-21-24(20(15)26)17(13-28-21)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHSIPYURSBTAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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